Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl ester group attached at the 6-position.
Mechanism of Action
Target of Action
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a synthetic compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . It has also been suggested that this compound may have inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets, primarily human microglia and neuronal cells, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . These are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are involved in the pathogenesis of neurodegenerative diseases . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating the immune response to infection .
Result of Action
The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration. By inhibiting the production of NO and TNF-α, the compound can reduce inflammation in human microglia cells . Additionally, by reducing the expression of BIP and cleaved caspase-3, the compound can protect neuronal cells from ER stress and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the cyclization of 5-amino-1,2,4-triazoles with β-keto esters or related compounds. One common method is the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the triazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted triazolopyrimidines .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of anticancer agents and other therapeutic drugs.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyrazine: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is unique due to its specific structure and the presence of the methyl ester group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEWQDUATJYLKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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